molecular formula C9H14N2S B8505631 Ethyl-(4,5,6,7-tetrahydro-benzothiazol-6-yl)-amine

Ethyl-(4,5,6,7-tetrahydro-benzothiazol-6-yl)-amine

Cat. No. B8505631
M. Wt: 182.29 g/mol
InChI Key: QALPCZDAQCHSSI-UHFFFAOYSA-N
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Patent
US08389555B2

Procedure details

Ethyl-(4,5,6,7-tetrahydro-benzothiazol-6-yl)-amine (4C) is prepared from 4B as described for 1C.
Name
4B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.Br.[CH2:3]([NH:5][CH:6]1[CH2:15][CH2:14][C:9]2[N:10]=[C:11](N)[S:12][C:8]=2[CH2:7]1)[CH3:4].C(NC1CCC2N=CSC=2C1)CC>>[CH2:3]([NH:5][CH:6]1[CH2:15][CH2:14][C:9]2[N:10]=[CH:11][S:12][C:8]=2[CH2:7]1)[CH3:4] |f:0.1.2|

Inputs

Step One
Name
4B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.Br.C(C)NC1CC2=C(N=C(S2)N)CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)NC1CC2=C(N=CS2)CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1CC2=C(N=CS2)CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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